molecular formula C8H8Br3N3O B1342795 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide CAS No. 443864-09-3

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide

Cat. No.: B1342795
CAS No.: 443864-09-3
M. Wt: 401.88 g/mol
InChI Key: SJNKYSDMUNQIOA-UHFFFAOYSA-N
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Description

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C8H8Br3N3O and a molecular weight of 401.9 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is characterized by the presence of three bromine atoms attached to a phenyl ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide typically involves the reaction of 2,4,6-tribromophenylamine with acetohydrazide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,4,6-Tribromophenylamine} + \text{Acetohydrazide} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves the use of larger reaction vessels, continuous flow reactors, and automated control systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance its reactivity, allowing it to form strong interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical assays and therapeutic research .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Shares the tribromophenyl structure but lacks the acetohydrazide moiety.

    2-Bromophenol: Contains a single bromine atom and a hydroxyl group.

    4-Bromophenol: Similar to 2-bromophenol but with the bromine atom in a different position.

Uniqueness

2-[(2,4,6-Tribromophenyl)amino]acetohydrazide is unique due to the presence of both the tribromophenyl group and the acetohydrazide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

IUPAC Name

2-(2,4,6-tribromoanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br3N3O/c9-4-1-5(10)8(6(11)2-4)13-3-7(15)14-12/h1-2,13H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNKYSDMUNQIOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NCC(=O)NN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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